molecular formula C20H28N4O2 B12733239 Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- CAS No. 41554-11-4

Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)-

Cat. No.: B12733239
CAS No.: 41554-11-4
M. Wt: 356.5 g/mol
InChI Key: SSDSCKHAKSKJAC-IBGZPJMESA-N
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Description

Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a urea backbone substituted with 4-amino-3-methoxyphenyl and 4-(diethylamino)-2-methylphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-3-methoxybenzaldehyde with 4-(diethylamino)-2-methylbenzylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its anticancer and antioxidant properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- apart is its dual substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

41554-11-4

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

IUPAC Name

[(S)-(4-amino-3-methoxyphenyl)-[4-(diethylamino)-2-methylphenyl]methyl]urea

InChI

InChI=1S/C20H28N4O2/c1-5-24(6-2)15-8-9-16(13(3)11-15)19(23-20(22)25)14-7-10-17(21)18(12-14)26-4/h7-12,19H,5-6,21H2,1-4H3,(H3,22,23,25)/t19-/m0/s1

InChI Key

SSDSCKHAKSKJAC-IBGZPJMESA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)[C@H](C2=CC(=C(C=C2)N)OC)NC(=O)N)C

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(C2=CC(=C(C=C2)N)OC)NC(=O)N)C

Origin of Product

United States

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